molecular formula C10H10N2O2 B2454053 4-(Pyridin-3-yl)piperidine-2,6-dione CAS No. 1267025-17-1

4-(Pyridin-3-yl)piperidine-2,6-dione

Cat. No.: B2454053
CAS No.: 1267025-17-1
M. Wt: 190.202
InChI Key: UNTJBBUZPKBCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridin-3-yl)piperidine-2,6-dione is a heterocyclic compound that features both a pyridine ring and a piperidine-2,6-dione structure

Scientific Research Applications

4-(Pyridin-3-yl)piperidine-2,6-dione has a wide range of applications in scientific research:

Future Directions

The future directions in the research of “4-(Pyridin-3-yl)piperidine-2,6-dione” and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines are being explored, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Biochemical Analysis

Cellular Effects

It is known to be a functionalized cereblon ligand, suggesting that it may have effects on various types of cells and cellular processes

Molecular Mechanism

It is known to allow rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)piperidine-2,6-dione typically involves the reaction of pyridine derivatives with piperidine-2,6-dione precursors. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: Similar in structure but lacks the pyridine ring.

    Piperidine-2,6-dione: Similar core structure but without the pyridine substitution.

    Pyridine derivatives: Compounds with a pyridine ring but different substituents.

Uniqueness

4-(Pyridin-3-yl)piperidine-2,6-dione is unique due to its combination of a pyridine ring and a piperidine-2,6-dione structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .

Properties

IUPAC Name

4-pyridin-3-ylpiperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-9-4-8(5-10(14)12-9)7-2-1-3-11-6-7/h1-3,6,8H,4-5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTJBBUZPKBCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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